molecular formula C23H19ClN4O4 B2687500 ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1223860-70-5

ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2687500
CAS No.: 1223860-70-5
M. Wt: 450.88
InChI Key: QDKWLGQOXJRFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-chlorophenyl group at position 2 and an acetamido-benzoate moiety at position 3. Its molecular formula is C23H19ClN4O4, with a molecular weight of 450.88 g/mol and a monoisotopic mass of 450.109483 Da . The compound’s structure includes:

  • A pyrazolo[1,5-a]pyrazin-4-one scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity.
  • An ethyl 4-aminobenzoate group linked via an acetamide bridge, contributing to solubility and metabolic stability.

This compound is structurally analogous to mthis compound (C22H17ClN4O4), differing only in the ester group (ethyl vs. methyl) .

Properties

IUPAC Name

ethyl 4-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-2-32-23(31)16-5-9-18(10-6-16)25-21(29)14-27-11-12-28-20(22(27)30)13-19(26-28)15-3-7-17(24)8-4-15/h3-13H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKWLGQOXJRFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and other pharmacological effects. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20H21ClN6O4
  • Molecular Weight : 444.88 g/mol
  • IUPAC Name : Ethyl 4-[2-[1-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl]amino]benzoate

The pyrazolo[1,5-a]pyrimidine core present in this compound is known for its diverse pharmacological activities. Research has indicated that derivatives of this core can exhibit potent anticancer effects by targeting various cellular pathways:

  • Inhibition of Tumor Growth : Studies have shown that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold can inhibit the growth of cancer cells, including breast cancer cell lines (MDA-MB-231), through mechanisms such as inducing apoptosis and cell cycle arrest .
  • Antitubercular Activity : Some derivatives have been identified as potential leads against Mycobacterium tuberculosis, demonstrating low cytotoxicity while effectively inhibiting bacterial growth within macrophages .
  • Enzymatic Inhibition : The compound may act as a selective protein inhibitor, affecting various enzymatic pathways crucial for tumor progression .

Anticancer Activity

Research has highlighted the anticancer properties of this compound:

  • Cell Viability Assays : In vitro studies using MTT assays have demonstrated significant decreases in cell viability at varying concentrations, indicating a dose-dependent response against cancer cells .
  • Mechanistic Insights : The compound's mechanism involves interaction with specific targets within cancer cells, leading to disruption of critical signaling pathways associated with tumor survival and proliferation.

Other Biological Activities

In addition to its anticancer properties, this compound may exhibit additional biological activities:

  • Anti-inflammatory Effects : Some studies suggest that pyrazolo compounds can modulate inflammatory responses, which is crucial for conditions such as arthritis and other inflammatory diseases.
  • Hypolipidemic Effects : Related compounds have shown promise in reducing serum cholesterol and triglyceride levels in animal models, indicating potential applications in managing dyslipidemia .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Cell Line/Model Effect Observed Reference
AnticancerMDA-MB-231 (breast cancer)Decreased cell viability
AntitubercularMycobacterium tuberculosisInhibition of bacterial growth
HypolipidemicSprague-Dawley ratsReduced serum cholesterol and triglycerides

Case Studies

Several case studies have explored the efficacy and safety profiles of similar compounds:

  • Study on Antitumor Efficacy : A focused library of pyrazolo derivatives was screened for anticancer activity, revealing that modifications to the aromatic rings significantly affected binding affinity and intrinsic activity against various tumor types .
  • Antimicrobial Screening : Compounds with similar scaffolds were tested against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their mechanisms and potential clinical applications .

Scientific Research Applications

Anti-Cancer Activity

Numerous studies have highlighted the potential of ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate as an anti-cancer agent. The compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Research indicates that similar compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for the programmed cell death process. This suggests that this compound may share this mechanism of action.

Hypolipidemic Effects

The compound has also shown promise in reducing lipid levels:

  • Animal Studies : Related compounds have demonstrated the ability to significantly lower serum cholesterol and triglyceride levels in rat models. One study noted a reduction of triglyceride levels by 35% at a dosage of 0.05% in normal rats, indicating potential hypolipidemic properties for this compound as well.

Protein Kinase Inhibition

The compound may inhibit specific protein kinases involved in critical cellular signaling pathways:

  • Mechanistic Insights : Similar compounds have been shown to interfere with key enzymes that regulate cell proliferation and survival, which could lead to reduced tumor growth and enhanced therapeutic efficacy against cancers.

Summary Table of Biological Activities

Biological ActivityDescription
Anti-Cancer ActivityInhibits growth and induces apoptosis in various cancer cell lines
Hypolipidemic EffectsReduces serum cholesterol and triglyceride levels in animal models
Protein Kinase InhibitionPotentially inhibits key enzymes involved in cell signaling pathways

Case Study 1: Anti-Cancer Activity

A study examining structurally similar pyrazolo[1,5-a]pyrazine derivatives reported that these compounds inhibited the growth of several cancer cell lines effectively. The mechanism involved the induction of apoptosis via caspase activation.

Case Study 2: Hypolipidemic Effects

Another investigation focused on related compounds demonstrated their efficacy in lowering lipid levels. Specifically, one derivative reduced triglyceride levels by 35% in normal rats, showcasing its potential for managing hyperlipidemia.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity (Reported) Reference
This compound C23H19ClN4O4 450.88 Para-substituted benzoate, chloroaryl, pyrazinone Not explicitly reported
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate C23H19ClN4O4 450.88 Meta-substituted benzoate Not explicitly reported
G419-0211 C23H21ClN4O2 420.90 Chloroethyl acetamide, 4-methylphenyl Screening for kinase inhibition
Pyrazophos C13H18N3O5PS 359.32 Pyrazolo-pyrimidine, phosphorothioate Pesticidal (fungicide)

Research Findings and Implications

  • Positional Isomerism : Para-substituted benzoates (target compound) may exhibit better crystallinity and stability compared to meta-substituted analogs due to symmetry .
  • Substituent Effects : Chlorophenyl groups enhance electronegativity and binding to aromatic receptors, whereas methyl/ethyl groups improve bioavailability .
  • Ester vs.

Q & A

Q. What synthetic strategies are commonly employed to construct the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are formed by reacting hydrazines with α,β-unsaturated ketones or esters. In , cyclization of substituted benzoic acid hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) yields pyrazole intermediates. Similarly, highlights the use of ethyl 4-chloro-3-oxobutanoate in condensation reactions with phenylhydrazines to form pyrazole rings. Key steps include formylation and oxidation to introduce functional groups at specific positions .

Q. How is the 4-chlorophenyl substituent introduced into the pyrazolo[1,5-a]pyrazine system?

Electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions are standard methods. describes the use of 4-chlorobenzaldehyde in aldol-like condensations with ketones to incorporate aryl groups. In advanced routes, intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride ( ) are functionalized via nucleophilic acyl substitution with 4-chlorophenyl-containing amines or alcohols .

Q. What spectroscopic methods are critical for characterizing this compound?

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups ( ).
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm for 4-chlorophenyl) and ester/amide protons (δ 1.2–1.4 ppm for ethyl groups). ¹³C NMR confirms the pyrazine carbonyl (~160 ppm) and ester carbonyl (~165 ppm) ( ).
  • X-ray crystallography : Validates stereochemistry and hydrogen bonding, as seen in for a structurally similar pyrazolo-pyrazinone .

Q. How is the acetyl-amino benzoate sidechain synthesized and attached?

The sidechain is prepared via acylation of 4-aminobenzoic acid ethyl ester. outlines acylation using chloroacetyl chloride in anhydrous conditions (e.g., dichloromethane with triethylamine as a base). The resulting chloroacetamide intermediate is then coupled to the pyrazolo[1,5-a]pyrazine core via nucleophilic substitution or amide bond formation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. highlights the ICReDD approach, which integrates reaction path searches and machine learning to identify optimal conditions (e.g., solvent polarity, temperature). For example, simulating the activation energy of the cyclization step ( ) can guide catalyst selection or solvent choice .

Q. What strategies resolve low yields in the final amide coupling step?

Contradictory yields often arise from steric hindrance or competing side reactions (e.g., hydrolysis). Methodological solutions include:

  • Using coupling agents like HATU or EDCI to activate the carbonyl ( ).
  • Employing microwave-assisted synthesis to enhance reaction efficiency ( ).
  • Introducing protecting groups (e.g., Boc) for the pyrazine nitrogen to prevent undesired side reactions .

Q. How do structural modifications influence biological activity in related compounds?

SAR studies in and reveal that:

  • The 4-chlorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition).
  • Substituting the ethyl ester with a methyl group reduces metabolic stability.
  • Adding electron-withdrawing groups (e.g., -NO₂) to the benzoate ring improves antibacterial activity but may increase toxicity. Biological assays (e.g., MIC tests in ) should validate these hypotheses .

Q. What analytical techniques address contradictory data in biological assays?

Discrepancies in IC₅₀ values or efficacy may stem from impurities or polymorphic forms. Advanced methods include:

  • HPLC-MS : Quantifies purity and detects by-products ( notes by-products like cyanomethyl benzoates in analogous syntheses).
  • DSC/TGA : Identifies polymorphs affecting solubility and bioavailability.
  • Crystallography : Confirms active conformation ( ) .

Q. How can green chemistry principles improve the synthesis scalability?

  • Replace POCl₃ (hazardous) with polymer-supported reagents ( ).
  • Use solvent-free conditions for cyclization ( ).
  • Employ flow chemistry to enhance reproducibility and reduce waste ( ) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Pyrazole Core Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, 120°C, 6 hr65–70
AcylationChloroacetyl chloride, Et₃N, DCM, 0°C80–85
CrystallizationEthanol/water (7:3), slow evaporation90

Q. Table 2: Common By-Products and Mitigation Strategies

By-ProductSourceMitigation
Cyanomethyl benzoateCompeting cyclization ()Optimize stoichiometry of malononitrile
Hydrolysis productsMoisture in acylation stepUse anhydrous solvents, molecular sieves

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.